[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1001518-92-8
VCID: VC2355028
InChI: InChI=1S/C9H8BrF3N2O2/c10-6-7(4-1-2-4)15(3-5(16)17)14-8(6)9(11,12)13/h4H,1-3H2,(H,16,17)
SMILES: C1CC1C2=C(C(=NN2CC(=O)O)C(F)(F)F)Br
Molecular Formula: C9H8BrF3N2O2
Molecular Weight: 313.07 g/mol

[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

CAS No.: 1001518-92-8

Cat. No.: VC2355028

Molecular Formula: C9H8BrF3N2O2

Molecular Weight: 313.07 g/mol

* For research use only. Not for human or veterinary use.

[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid - 1001518-92-8

Specification

CAS No. 1001518-92-8
Molecular Formula C9H8BrF3N2O2
Molecular Weight 313.07 g/mol
IUPAC Name 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Standard InChI InChI=1S/C9H8BrF3N2O2/c10-6-7(4-1-2-4)15(3-5(16)17)14-8(6)9(11,12)13/h4H,1-3H2,(H,16,17)
Standard InChI Key SQFHLEXCEIEPJC-UHFFFAOYSA-N
SMILES C1CC1C2=C(C(=NN2CC(=O)O)C(F)(F)F)Br
Canonical SMILES C1CC1C2=C(C(=NN2CC(=O)O)C(F)(F)F)Br

Introduction

Chemical Identity and Structural Properties

Nomenclature and Identification

[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a substituted pyrazole compound with several distinctive functional groups. The compound's formal identification parameters are presented in Table 1, providing essential reference information for researchers and chemists working with this molecule.

Table 1: Chemical Identity of [4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

ParameterInformation
CAS Number1001518-92-8
IUPAC Name2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Molecular FormulaC₉H₈BrF₃N₂O₂
Molecular Weight313.07 g/mol
Standard InChIInChI=1S/C9H8BrF3N2O2/c10-6-7(4-1-2-4)15(3-5(16)17)14-8(6)9(11,12)13/h4H,1-3H2,(H,16,17)
Standard InChIKeySQFHLEXCEIEPJC-UHFFFAOYSA

The compound belongs to the pyrazole family of heterocycles, which are characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structural complexity arises from multiple substituents, including a bromine atom at position 4, a cyclopropyl group at position 5, and a trifluoromethyl group at position 3 of the pyrazole ring.

Molecular Structure and Key Features

The molecular architecture of [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid comprises several key structural elements that contribute to its chemical behavior and potential biological activity:

  • A pyrazole core providing the basic heterocyclic scaffold

  • A bromine substituent at position 4, which serves as a potential site for chemical modifications

  • A cyclopropyl group at position 5, introducing structural rigidity

  • A trifluoromethyl group at position 3, enhancing metabolic stability and lipophilicity

  • An acetic acid moiety attached to the N-1 position of the pyrazole ring, providing acidic properties and potential for salt formation

Each of these structural components plays a significant role in determining the compound's physicochemical properties and potential biological interactions.

Physicochemical Properties

Physical and Chemical Characteristics

The physicochemical properties of [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid are crucial for understanding its behavior in various chemical and biological environments. While specific experimental data for this compound is limited in the available literature, we can extrapolate certain properties based on its structural features and related compounds.

The trifluoromethyl group significantly enhances the lipophilicity of the molecule, potentially improving its bioavailability in biological systems. This group is also known to enhance metabolic stability, which can be advantageous for potential pharmaceutical applications . The carboxylic acid functional group contributes to the compound's acidity and presents opportunities for salt formation and esterification reactions .

To provide context, Table 2 compares key properties of [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid with a structurally similar compound, [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid:

Table 2: Comparative Physicochemical Properties

Property[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
Molecular Weight313.07 g/mol295.08 g/mol
Molecular FormulaC₉H₈BrF₃N₂O₂C₉H₉BrF₂N₂O₂
Hydrogen Bond AcceptorsUnknown4
Hydrogen Bond DonorsUnknown1
Polar Surface AreaUnknown42.65 Ų
Log PUnknown1.1155
Log DUnknown-2.9577
Log SwUnknown-1.2061

Solubility and Stability

The solubility profile of [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is influenced by its structural components. The presence of the carboxylic acid group likely enhances its solubility in polar solvents and aqueous solutions at higher pH values, where ionization occurs. Conversely, the trifluoromethyl and bromine substituents contribute to lipophilicity, potentially improving solubility in non-polar organic solvents.

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for assessing the purity of [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid and monitoring reactions involving this compound. The specific chromatographic conditions would depend on the intended application and required sensitivity.

Comparison with Structural Analogs

Structural Variations and Properties

To provide context for understanding [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, it is valuable to compare it with structurally related compounds. Table 3 presents a comparison with several structural analogs identified in the search results.

Table 3: Comparison of [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid with Structural Analogs

CompoundMolecular FormulaMolecular WeightKey Structural Differences
[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acidC₉H₈BrF₃N₂O₂313.07 g/molReference compound
4-Bromo-5-cyclopropyl-α-methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid C₁₀H₁₀BrF₃N₂O₂327.10 g/molAdditional methyl group (α-position)
3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid C₁₀H₁₀BrF₃N₂O₂327.10 g/molPropanoic acid instead of acetic acid
(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid C₈H₉BrN₂O₂245.07 g/molNo trifluoromethyl group; different substitution pattern
[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid C₉H₉BrF₂N₂O₂295.08 g/molDifluoromethyl instead of trifluoromethyl

These structural variations can significantly impact the compounds' physicochemical properties, reactivity, and potential biological activities. The substitution of a trifluoromethyl group with a difluoromethyl group, for example, would likely alter the electronic properties and lipophilicity of the molecule .

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